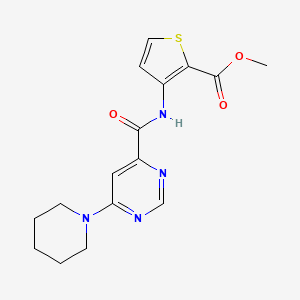
Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methyl ester and a piperidine-linked pyrimidine carboxamide. The structural complexity of this molecule suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, compounds with similar piperidine and pyrimidine structures have shown minimum inhibitory concentrations (MICs) against various pathogens.
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | Bactericidal |
| Compound B | Escherichia coli | 0.50 | Bacteriostatic |
| Compound C | Candida albicans | 0.75 | Fungicidal |
These results indicate that the presence of the piperidine moiety enhances the antimicrobial efficacy of the derivatives .
Anticancer Activity
Studies have explored the anticancer potential of similar compounds, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, one study found that a derivative exhibited cytotoxicity in FaDu hypopharyngeal tumor cells with an IC50 value lower than that of standard chemotherapeutics like bleomycin .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, affecting cellular signaling pathways involved in growth and apoptosis .
- Biofilm Disruption : Some derivatives demonstrate the ability to disrupt biofilm formation in bacteria, enhancing their efficacy against persistent infections .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A comparative analysis of various piperidine derivatives showed significant activity against multi-drug resistant strains, highlighting the importance of structural modifications in enhancing efficacy .
- Cancer Cell Line Studies : Research on pyrimidine derivatives indicated their potential as lead compounds for developing new anticancer agents, with mechanisms involving apoptosis induction and cell cycle arrest .
属性
IUPAC Name |
methyl 3-[(6-piperidin-1-ylpyrimidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-23-16(22)14-11(5-8-24-14)19-15(21)12-9-13(18-10-17-12)20-6-3-2-4-7-20/h5,8-10H,2-4,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMFXUHTKXZTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













